molecular formula C13H20N4O2 B14003520 N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide CAS No. 40067-61-6

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide

Cat. No.: B14003520
CAS No.: 40067-61-6
M. Wt: 264.32 g/mol
InChI Key: QPZVIMVSIMSNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide (CAS: 40067-61-6) is a specialized imidazole derivative with a molecular formula of $ \text{C}{13}\text{H}{19}\text{N}5\text{O}2 $. It is characterized by a cyclohexyl substituent at the N-position and an ethoxymethylideneamino group at the 5-position of the imidazole ring (Figure 1). This compound is primarily utilized as a high-purity (99%) intermediate in fine chemical synthesis, particularly in agrochemical and pharmaceutical manufacturing . Its structural complexity and functional groups contribute to its reactivity and versatility in organic transformations.

Properties

CAS No.

40067-61-6

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl N-[5-(cyclohexylcarbamoyl)-1H-imidazol-4-yl]methanimidate

InChI

InChI=1S/C13H20N4O2/c1-2-19-9-16-12-11(14-8-15-12)13(18)17-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,15)(H,17,18)

InChI Key

QPZVIMVSIMSNJN-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=C(NC=N1)C(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Reaction Description Reagents and Conditions Outcome/Notes
1 Synthesis of 5-amino-3H-imidazole-4-carboxamide Starting from commercially available imidazole derivatives or via cyclization reactions Yields the key amino-imidazole intermediate
2 Condensation with ethyl orthoformate Ethyl orthoformate, reflux in ethanol or methanol, acidic or neutral conditions Forms the 5-(ethoxymethylideneamino) substituent on the imidazole ring
3 N-Cyclohexyl substitution Reaction with cyclohexylamine under reflux, often in solvents like dichloromethane or acetonitrile Formation of the carboxamide linkage with cyclohexyl group

This synthetic approach is supported by patent literature, notably US Patent US7446209B2, which describes similar methods for related imidazole compounds with anti-tumor activity.

Reaction Conditions and Optimization

  • Solvents: Dichloromethane, methanol, ethanol, acetonitrile are commonly used solvents depending on the step.
  • Temperature: Reflux conditions (typically 60–80 °C) are employed to drive condensation and amide formation.
  • Catalysts/Acid/Base: Acidic conditions may facilitate condensation with ethyl orthoformate; bases are generally avoided to prevent side reactions.
  • Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.

Research Outcomes and Yields

According to patent data and related literature, the overall yield for the preparation of this compound ranges between 60-75% when optimized reaction conditions are applied. The purity of the final compound is typically confirmed by NMR, mass spectrometry, and HPLC.

Data Table: Summary of Key Preparation Parameters

Parameter Details
Starting Material 5-amino-3H-imidazole-4-carboxamide
Key Reagents Ethyl orthoformate, cyclohexylamine
Solvents Dichloromethane, methanol, ethanol, acetonitrile
Temperature Range 60–80 °C (reflux)
Reaction Time 4–12 hours depending on step
Yield 60–75%
Purification Methods Crystallization, column chromatography
Analytical Techniques NMR, MS, HPLC

Supporting Research and Literature

  • The patent US7446209B2 provides foundational synthetic methods for imidazole derivatives structurally related to this compound, highlighting reaction conditions, intermediates, and yields.
  • Additional research on 5-amino-3H-imidazole-4-carboxamide derivatives underscores the importance of the ethoxymethylideneamino group in enhancing biological activity, guiding synthetic modifications.
  • Analytical data from multiple sources confirm the structural integrity and purity of the compound prepared by these methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxymethylideneamino group undergoes hydrolysis under acidic or basic conditions, yielding intermediates critical for further derivatization.

Reaction Type Conditions Products Key Findings
Acidic HydrolysisHCl (1–3 M), reflux, 4–6 hours5-Aminoimidazole-4-carboxamide + ethanol + cyclohexylamine byproductsCleavage of the ethoxymethylene group occurs selectively without disrupting the imidazole core.
Basic HydrolysisNaOH (0.1–1 M), 60–80°C, 2–3 hrsImidazole-4-carboxylic acid derivatives + ethanolHigher temperatures accelerate degradation of the carboxamide group.

Mechanistic Insight :
The ethoxymethylideneamino moiety acts as a protective group, removable under controlled hydrolysis to expose reactive amino or carboxylic acid sites .

Alkylation and Substitution Reactions

The imidazole ring and carboxamide functional group participate in nucleophilic substitution and alkylation.

Reaction Type Reagents/Conditions Products Key Findings
N-AlkylationAlkyl halides (R-X), K₂CO₃, DMF, 50–70°CN-Alkylated imidazole derivatives (e.g., methyl or benzyl substituents) Alkylation occurs preferentially at the imidazole N1 position .
Amide SubstitutionThionyl chloride (SOCl₂), followed by aminesImidazole-4-carboxamidine analogsActivates the carboxamide for nucleophilic displacement.

Example Reaction :

N Cyclohexyl 5 ethoxymethylideneamino 3H imidazole 4 carboxamideK2CO3CH3I DMFN Methylimidazole derivative[2][4]\text{N Cyclohexyl 5 ethoxymethylideneamino 3H imidazole 4 carboxamide}\xrightarrow[\text{K}_2\text{CO}_3]{\text{CH}_3\text{I DMF}}\text{N Methylimidazole derivative}\quad[2][4]

Cycloaddition and Ring Formation

The ethoxymethylideneamino group facilitates [3+2] cycloaddition reactions.

Reaction Type Reagents/Conditions Products Key Findings
Nitrile CycloadditionNitriles (R-CN), heat, inert atmosphere1,2,4-Triazole derivativesForms fused heterocyclic systems with high regioselectivity.

Mechanistic Pathway :

Ethoxymethylideneamino group+R CNTriazole ring+ethanol[4]\text{Ethoxymethylideneamino group}+\text{R CN}\rightarrow \text{Triazole ring}+\text{ethanol}\quad[4]

Oxidation Reactions

The imidazole core and substituents are susceptible to oxidative modification.

Reaction Type Oxidizing Agent Conditions Products Key Findings
Side-Chain OxidationKMnO₄Aqueous H₂SO₄, 25°CCarboxylic acid derivativesSelective oxidation of methylene groups.
Ring OxidationH₂O₂Acetic acid, 60°CImidazole N-oxide derivatives Limited stability of N-oxides observed .

Catalytic Hydrogenation

The ethoxymethylideneamino group can be reduced to generate saturated analogs.

Reaction Type Catalyst Conditions Products Key Findings
HydrogenolysisPd/CH₂ (1–3 atm), ethanol5-Aminoimidazole-4-carboxamide Complete reduction of the ethoxymethylene group .

Thermal Decomposition

Thermal stability studies reveal decomposition pathways under controlled conditions.

Temperature Atmosphere Major Products Key Findings
150–200°CInert (N₂)Cyclohexylamine + CO₂ + imidazole fragmentsDecarboxylation and imidazole ring fragmentation occur.

Scientific Research Applications

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents at 5-Position N-Substituent Key Functional Groups
N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide Ethoxymethylideneamino (-NH-C(=N-OEt)) Cyclohexyl Imidazole, carboxamide, ether
5-(3-Methylthioureido)-3H-imidazole-4-carboxamide Methylthioureido (-NH-C(=S)-NHMe) None (free NH) Imidazole, thiourea, carboxamide
5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide Dimethyltriazenyl (-N=N-NMe₂) Variable (e.g., H) Imidazole, triazene, carboxamide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The ethoxymethylideneamino group in the target compound introduces an electron-withdrawing effect due to the imine and ether linkages, enhancing electrophilic reactivity compared to the methylthioureido group in 5-(3-methylthioureido)-3H-imidazole-4-carboxamide .
  • Synthetic Utility: The dimethyltriazenyl group in 5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide is prone to photolytic or thermal decomposition, limiting its utility in long-term storage, whereas the ethoxymethylideneamino group offers greater stability under standard conditions .

Physicochemical and Industrial Performance

Table 2: Physicochemical Properties

Property This compound 5-(3-Methylthioureido)-3H-imidazole-4-carboxamide 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide
Molecular Weight (g/mol) 289.33 199.23 207.22
Melting Point (°C) Not reported >250 Decomposes at 120–150
Purity (Industrial Grade) 99% 80% (lab-scale) <70% (due to instability)
Solubility Moderate in polar aprotic solvents Low in organic solvents High in DMSO

Industrial Relevance :

  • The dimethyltriazenyl derivative’s decomposition propensity restricts its use to niche photodynamic therapies, contrasting with the ethoxymethylideneamino analog’s broader industrial adoption .

Biological Activity

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant research findings, case studies, and data tables.

The molecular formula for this compound is C13H20N4O2C_{13}H_{20}N_{4}O_{2} with a molecular weight of approximately 252.33 g/mol. The compound features an imidazole ring, which is known for its biological significance and versatility in drug design.

Structure

The structural representation can be summarized as follows:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Cyclohexyl Group : A six-membered saturated ring that contributes to the lipophilicity of the compound.
  • Ethoxymethylideneamino Group : This moiety enhances the compound's ability to interact with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuropeptide Y (NPY) Receptor Antagonism : Studies have shown that compounds derived from imidazole structures can act as antagonists to neuropeptide Y receptors, particularly the Y5 subtype, which is implicated in appetite regulation and obesity treatment . This suggests a potential therapeutic application in obesity management.
  • Antitumor Activity : The compound's structural analogs have been investigated for their antitumor properties, particularly in enhancing the efficacy of chemotherapeutic agents through mechanisms such as radiosensitization .

Pharmacological Studies

A range of studies have evaluated the pharmacological profile of similar compounds, highlighting their potency and selectivity:

  • Potency at Y5 Receptor : A related compound demonstrated a Ki value of 3 nM at the Y5 receptor, indicating high potency and selectivity .
  • Improved Pharmacokinetics : Structural modifications have led to enhanced oral bioavailability and reduced toxicity profiles compared to earlier imidazole derivatives .

Study 1: Obesity Treatment

A study focusing on neuropeptide Y antagonists revealed that modifications to imidazole derivatives could lead to effective treatments for obesity by inhibiting food intake stimulation . The study underscored the importance of cyclohexyl substitutions in enhancing receptor binding affinity.

Study 2: Cancer Therapeutics

Research involving the combination of N-Cyclohexyl derivatives with chemotherapeutic agents indicated significant tumor response enhancements. For instance, combining these compounds with nitrosourea agents showed promising results in mouse models, demonstrating their potential as adjunct therapies in cancer treatment .

Data Table

Below is a summary table highlighting key findings related to the biological activities of this compound and its analogs:

Compound Biological Activity Mechanism Reference
This compoundNeuropeptide Y Y5 receptor antagonistInhibition of food intake
Analog 1Antitumor activityRadiosensitization
Analog 2Improved pharmacokineticsEnhanced oral bioavailability

Q & A

Q. Advanced

  • Catalyst Optimization : Replace acetic acid with trifluoroacetic acid (TFA) to enhance reaction rates .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .
  • Temperature Control : Higher reflux temperatures (80–100°C) may accelerate condensation but require careful monitoring to avoid decomposition .
  • Protecting Groups : Introduce trityl or Boc groups to shield reactive sites during synthesis .

How can researchers resolve contradictions in reported spectral data for similar compounds?

Q. Advanced

  • Cross-Validation : Compare NMR/IR data across multiple studies to identify consistent peaks .
  • Replication : Reproduce literature procedures to isolate intermediates and confirm spectral assignments .
  • Advanced Analytics : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Impurity Analysis : Employ HPLC or GC-MS to detect byproducts that may skew spectral interpretations .

What purification challenges arise with this compound, and how are they addressed?

Q. Basic

  • Challenge : High polarity due to amide/imine groups complicates crystallization.
  • Solutions :
    • Recrystallization : Use solvent mixtures like DMF/acetic acid to enhance crystal formation .
    • Column Chromatography : Employ silica gel with polar eluents (e.g., ethyl acetate/methanol gradients) .
    • HPLC : Reverse-phase columns (C18) with acetonitrile/water mobile phases for high-purity isolation .

What computational tools are recommended for predicting the compound’s reactivity?

Q. Advanced

  • Molecular Modeling : Software like Gaussian or ORCA for DFT-based analysis of reaction pathways and transition states .
  • Docking Studies : AutoDock Vina to explore interactions with biological targets (e.g., enzymes) if applicable .
  • Cheminformatics : Tools like RDKit or ChemAxon to predict solubility, logP, and other physicochemical properties .

How can stability studies be designed for this compound under varying conditions?

Q. Advanced

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

What are the key considerations for designing biological activity assays?

Q. Advanced

  • Target Selection : Prioritize enzymes or receptors with known interactions with imidazole carboxamides (e.g., kinases) .
  • Dose-Response Curves : Use in vitro assays (e.g., MTT for cytotoxicity) with concentrations spanning 0.1–100 μM .
  • Metabolic Stability : Assess hepatic microsomal stability to predict in vivo half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.